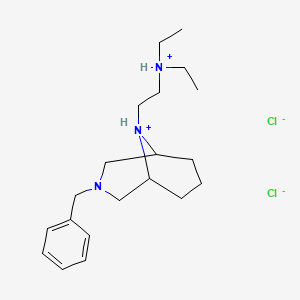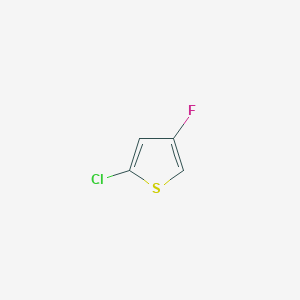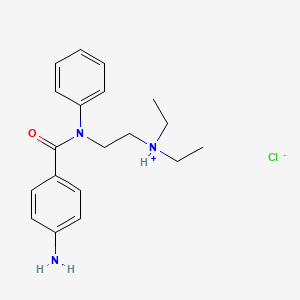
Tetraphosphorus pentasulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraphosphorus pentasulfide is an inorganic compound with the chemical formula P₄S₅. It is a yellow solid that is one of the several phosphorus sulfides. This compound is known for its unique structure and reactivity, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Tetraphosphorus pentasulfide can be synthesized by reacting white phosphorus (P₄) with sulfur (S₈) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion: [ P₄ + 5S \rightarrow P₄S₅ ]
Industrial Production Methods: In industrial settings, this compound is produced by heating a mixture of white phosphorus and sulfur. The reaction is carried out in a sealed environment to prevent the escape of toxic gases. The product is then purified through sublimation or recrystallization to obtain a high-purity compound.
化学反応の分析
Types of Reactions: Tetraphosphorus pentasulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorus oxides and sulfur oxides.
Reduction: It can be reduced to form lower phosphorus sulfides.
Substitution: It reacts with organic compounds to form organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metals.
Substitution: Organic compounds with functional groups that can react with phosphorus-sulfur bonds.
Major Products Formed:
Oxidation: Phosphorus pentoxide (P₄O₁₀) and sulfur dioxide (SO₂).
Reduction: Lower phosphorus sulfides such as P₄S₃.
Substitution: Various organophosphorus compounds used in pesticides and flame retardants.
科学的研究の応用
Tetraphosphorus pentasulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and heterocycles.
Biology: It is used in the study of biological phosphorus-sulfur interactions.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for biologically active compounds.
Industry: It is used in the production of lubricants, pesticides, and flame retardants.
作用機序
The mechanism of action of tetraphosphorus pentasulfide involves its ability to donate sulfur atoms to other compounds. This property makes it a valuable thionating agent, converting carbonyl groups (C=O) to thiocarbonyl groups (C=S). The molecular targets and pathways involved include the interaction with organic substrates to form thio derivatives, which are crucial in various chemical and biological processes.
類似化合物との比較
Phosphorus pentasulfide (P₄S₁₀): Another phosphorus sulfide with a higher sulfur content.
Phosphorus sesquisulfide (P₄S₃): A lower phosphorus sulfide used in match production.
Phosphorus trisulfide (P₄S₇): A compound with intermediate sulfur content.
Comparison: Tetraphosphorus pentasulfide is unique due to its specific sulfur-to-phosphorus ratio, which gives it distinct reactivity and applications. Compared to phosphorus pentasulfide, it has a lower sulfur content, making it less reactive in certain oxidation reactions but more suitable for specific thionation processes.
特性
CAS番号 |
12137-70-1 |
|---|---|
分子式 |
P4S5 |
分子量 |
284.2 g/mol |
IUPAC名 |
2,4,6,8,9-pentathia-1,3,5,7-tetraphosphatricyclo[3.3.1.03,7]nonane |
InChI |
InChI=1S/P4S5/c5-1-2-7-3(5)9-4(6-1)8-2 |
InChIキー |
LOZDOQJARMKMFN-UHFFFAOYSA-N |
正規SMILES |
P12P3SP(S1)SP(S2)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)










